6-Propan-2-yl-1,3,5-triazinane-2,4-dione
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Overview
Description
6-Propan-2-yl-1,3,5-triazinane-2,4-dione is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propan-2-yl-1,3,5-triazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isopropylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring.
Reaction Scheme:
Cyanuric chloride+Isopropylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Raw Material Preparation: Ensuring high purity of cyanuric chloride and isopropylamine.
Reaction: Conducting the reaction in large reactors with precise control over temperature and pH.
Purification: Using techniques like crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-Propan-2-yl-1,3,5-triazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine derivatives with reduced nitrogen atoms.
Substitution: Formation of halogenated triazines or other substituted derivatives.
Scientific Research Applications
6-Propan-2-yl-1,3,5-triazinane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Propan-2-yl-1,3,5-triazinane-2,4-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The isopropyl group can enhance its binding affinity to certain molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyanuric Acid: A simpler triazine derivative without the isopropyl group.
Melamine: Contains amino groups instead of the isopropyl group.
Atrazine: A herbicide with similar triazine structure but different functional groups.
Uniqueness
6-Propan-2-yl-1,3,5-triazinane-2,4-dione is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and potential applications compared to other triazine derivatives. Its specific structure allows for targeted interactions in various chemical and biological contexts.
Properties
CAS No. |
25113-45-5 |
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Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6-propan-2-yl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C6H11N3O2/c1-3(2)4-7-5(10)9-6(11)8-4/h3-4H,1-2H3,(H3,7,8,9,10,11) |
InChI Key |
PIICOOXZEZMWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NC(=O)NC(=O)N1 |
Origin of Product |
United States |
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